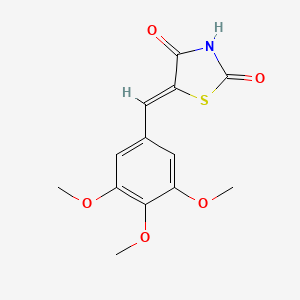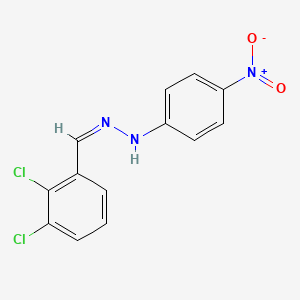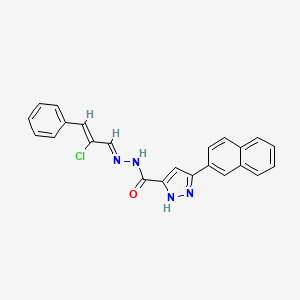![molecular formula C24H29N3O3 B11694583 N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11694583.png)
N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound with a unique structure that combines a diethylamino group, a phenyl ring, and an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzoyl chloride with 6-aminohexanoic acid, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
- N-(4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl)-acetamide
Uniqueness
N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, while the isoindole moiety contributes to its stability and potential biological activity.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Eigenschaften
Molekularformel |
C24H29N3O3 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C24H29N3O3/c1-3-26(4-2)19-15-13-18(14-16-19)25-22(28)12-6-5-9-17-27-23(29)20-10-7-8-11-21(20)24(27)30/h7-8,10-11,13-16H,3-6,9,12,17H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
ODYFMVPOLQSSRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11694541.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11694555.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11694559.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)

![5-[2-(benzyloxy)-5-bromophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694589.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694604.png)
